molecular formula C17H11ClN2O B2366860 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 338401-28-8

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline

Cat. No.: B2366860
CAS No.: 338401-28-8
M. Wt: 294.74
InChI Key: VSWHPVJRFPZWNZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline is a specialized chemical scaffold based on the pyrrolo[1,2-a]quinoxaline core, a heterocyclic system of significant interest in medicinal chemistry for developing novel therapeutic agents . While direct biological data for this specific derivative is limited in the public scientific literature, its structural framework is extensively researched. Compounds within this class have demonstrated a range of promising pharmacological activities, positioning them as valuable tools for investigating new treatment pathways . The most prominent research application for pyrrolo[1,2-a]quinoxaline derivatives is in the field of antiviral drug discovery. This chemical class has been identified as a promising scaffold for inhibiting respiratory pathogens . Specifically, related analogs have shown potential as inhibitors of the main protease (M pro ) of SARS-CoV-2, a key enzyme essential for viral replication . Furthermore, certain derivatives have been characterized as potent and selective activators of the enzyme Sirtuin 6 (Sirt6) . Sirt6 activation has emerged as a promising therapeutic strategy, and research indicates that specific pyrrolo[1,2-a]quinoxaline-based Sirt6 activators can significantly suppress SARS-CoV-2 infection in cellular models, demonstrating a potential dual mechanism of action against viruses . Beyond virology, this class of compounds is also investigated for its potential in oncology and parasitology. The structural motif is present in molecules evaluated for antiproliferative activity against various cancer cell lines . Additionally, structurally similar bis-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for their in vitro antiplasmodial activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum , showing good efficacy and a selective antiplasmodial profile . This compound is provided exclusively for research purposes to further explore these and other biological mechanisms.

Properties

IUPAC Name

4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O/c18-12-7-9-13(10-8-12)21-17-16-6-3-11-20(16)15-5-2-1-4-14(15)19-17/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWHPVJRFPZWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Clauson–Kaas Reaction and Intermediate Formation

The Clauson–Kaas reaction serves as a foundational step for constructing the pyrrolo[1,2-a]quinoxaline core. As demonstrated in Search Result, 2-nitroaniline undergoes cyclocondensation with 2,5-dimethoxytetrahydrofuran under microwave irradiation in acetic acid to yield 1-(2-nitrophenyl)pyrrole. Subsequent reduction using NaBH4–CuSO4 generates 1-(2-aminophenyl)pyrrole, which is cyclized with triphosgene to form the lactam intermediate. Chlorination of this intermediate with POCl3 produces 4-chloropyrrolo[1,2-a]quinoxaline, a critical precursor for further functionalization.

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution

The 4-chloro intermediate reacts with 4-chlorophenol under basic conditions (e.g., K2CO3 in DMF) to install the phenoxy group. This nucleophilic aromatic substitution (SNAr) proceeds via a two-step mechanism: deprotonation of the phenol to form a phenoxide ion, followed by displacement of the chloride at the 4-position of the pyrroloquinoxaline. While this method is straightforward, yields are often suboptimal (~50–60%) due to competing side reactions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Buchwald–Hartwig Amination for Direct Functionalization

Search Result details a Pd-catalyzed cross-coupling strategy to attach aryloxy groups. Using Pd2(dba)3 and BINAP as a ligand system, 4-chloropyrrolo[1,2-a]quinoxaline undergoes coupling with 4-chlorophenol derivatives in toluene at 100°C. This method achieves higher yields (75–85%) compared to SNAr, as it avoids the need for strongly basic conditions. The reaction mechanism involves oxidative addition of the Pd catalyst to the C–Cl bond, followed by transmetalation with the phenoxide and reductive elimination to form the C–O bond.

Suzuki–Miyaura Coupling for Prefunctionalized Intermediates

An alternative route involves Suzuki–Miyaura coupling of boronic esters. For example, 4-chloropyrrolo[1,2-a]quinoxaline is converted to its boronic ester via Miyaura borylation, which then couples with 4-chlorophenyl triflate under Pd catalysis. While this method offers excellent regioselectivity, the multi-step synthesis of boronic esters limits its practicality for large-scale production.

Metal-Free Oxidative Annulation

Decarboxylative Condensation with α-Hydroxy Acids

Search Result reports a sustainable approach using α-hydroxy acids as aldehyde surrogates. 2-(1H-pyrrol-1-yl)aniline reacts with mandelic acid in the presence of TBHP (tert-butyl hydroperoxide) to generate the pyrrolo[1,2-a]quinoxaline core via in situ aldehyde formation. Subsequent oxidative annulation with 4-chlorophenol yields the target compound. This method avoids transition metals but requires elevated temperatures (80°C) and exhibits moderate yields (55–65%).

Comparative Analysis of Synthetic Methods

Table 1: Summary of Preparation Methods for 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline

Method Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
SNAr K2CO3, DMF 100°C, 12 h 50–60 Simple setup Low yield, side reactions
Buchwald–Hartwig Pd2(dba)3, BINAP Toluene, 100°C, 8 h 75–85 High yield, regioselective Costly catalysts
Suzuki–Miyaura PdCl2(dppf), Cs2CO3 THF/H2O, 80°C, 6 h 70–75 Compatible with boronic esters Multi-step synthesis
Metal-Free Annulation TBHP, DCE 80°C, 24 h 55–65 No transition metals Long reaction time

Mechanistic Insights and Optimization

  • Buchwald–Hartwig : The use of BINAP as a ligand enhances catalytic activity by stabilizing the Pd center during oxidative addition.
  • Metal-Free : TBHP acts as both an oxidant and a radical initiator, promoting decarboxylation of α-hydroxy acids to aldehydes.

Structural Characterization and Validation

Spectroscopic Data

  • Mass Spectrometry : Exact mass = 294.74 g/mol (C17H11ClN2O).
  • NMR : ¹H NMR (400 MHz, CDCl3) displays characteristic signals for the pyrrole ring (δ 6.8–7.2 ppm) and aromatic protons of the chlorophenoxy group (δ 7.3–7.6 ppm).
  • X-ray Crystallography : Confirms planar geometry of the quinoxaline core and dihedral angles between the pyrrole and phenoxy moieties.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield disulfides, while substitution reactions can produce a variety of substituted pyrroloquinoxalines .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxic properties against various cancer cell lines. A notable study synthesized a derivative of pyrrolo[1,2-a]quinoxaline, which demonstrated significant antiproliferative effects against human leukemia cell lines K562, U937, and HL60. The compound exhibited an IC50 value of 3.5 μM against K562 cells, comparable to established reference drugs . This suggests that derivatives of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline could be promising candidates for further development in cancer therapy.

Antimicrobial Properties

Research has also highlighted the potential of pyrrolo[1,2-a]quinoxaline derivatives in combating infectious diseases. A series of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their antimalarial activity against Plasmodium falciparum strains. These compounds exhibited good activity with IC50 values in the micromolar range, indicating their potential as antimalarial agents . Additionally, studies have shown that certain derivatives possess selective activity against Leishmania donovani, further supporting their role as broad-spectrum antiparasitic agents.

Antitubercular Activity

Recent findings have explored the antitubercular efficacy of pyrrolo[1,2-a]quinoxaline derivatives. A study demonstrated that these compounds exhibit bacteriostatic effects against Mycobacterium tuberculosis strains, including drug-resistant variants. The mechanism underlying this activity was supported by molecular docking studies, which provided insights into how these compounds interact with bacterial targets .

Pharmacological Insights

Pyrrolo[1,2-a]quinoxaline derivatives have also been identified as selective activators of Sirtuin 6 (Sirt6), a protein associated with various cellular processes including metabolism and aging. These compounds showed low cytotoxicity while effectively activating Sirt6, indicating their potential use in age-related diseases and metabolic disorders .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrrolo[1,2-a]quinoxaline derivatives is crucial for optimizing their biological activities. Various modifications to the core structure have been explored to enhance potency and selectivity against specific targets. For example, the introduction of different substituents at specific positions on the quinoxaline ring can significantly alter the compound's efficacy and safety profile.

Data Tables

Compound Target Disease IC50 (μM) Reference
This compoundLeukemia (K562)3.5
Bis-pyrrolo[1,2-a]quinoxalineMalaria (P. falciparum)μM range
Pyrrolo[1,2-a]quinoxaline derivativeTuberculosis (M. tuberculosis)Bacteriostatic effect
Sirt6 activator derivativeMetabolic disordersLow cytotoxicity

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline involves its interaction with molecular targets such as protein kinases and receptors. The compound can inhibit the activity of enzymes like human protein kinase CK2 and AKT kinase, which are involved in various cellular pathways . Additionally, it can act as a ligand for 5-HT3 receptors, influencing neurotransmission .

Comparison with Similar Compounds

Biological Activity

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]quinoxaline core substituted with a chlorophenoxy group. The structural formula can be represented as follows:

C13H8ClN3O\text{C}_{13}\text{H}_{8}\text{ClN}_{3}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Drug Efflux Pumps : Studies have shown that derivatives of pyrrolo[1,2-a]quinoxaline can inhibit the activity of drug efflux pumps in Candida albicans, which is crucial for overcoming antifungal resistance .
  • Antifungal Activity : The compound has been evaluated for its antifungal properties, demonstrating efficacy against strains that overexpress multidrug transporters .

Antifungal Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) values of various pyrrolo[1,2-a]quinoxaline derivatives against C. albicans. The results are summarized in Table 1.

CompoundMIC (μM)Resistance Index (RI)
This compound15012
Compound A1008
Compound B20016

Table 1: Antifungal activity of pyrrolo[1,2-a]quinoxaline derivatives

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the chlorophenoxy group significantly enhances the antifungal activity by improving binding affinity to the target sites on the efflux pumps .

Case Study 1: Inhibition of Multidrug Transporters

In a study involving various pyrrolo[1,2-a]quinoxaline derivatives, it was found that this compound exhibited dual inhibition of CaCdr1p and CaMdr1p transporters. The compound was tested in a yeast model where efflux pump activity was monitored using Nile Red dye. The results indicated that the compound could reduce dye efflux by over 60%, confirming its inhibitory potential .

Case Study 2: Synergistic Effects with Azoles

Further investigations revealed that when combined with azole antifungals like fluconazole, the compound significantly reduced the effective concentration required for antifungal activity. The Fractional Inhibitory Concentration Index (FICI) values ranged from 0.6 to 0.78, indicating synergistic effects .

Q & A

Q. What are the standard synthetic routes for 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via intramolecular aromatic nucleophilic displacement or annulation reactions. Key methods include:
  • Method I : Reacting 1-(2-aminophenyl)pyrroles with aldehydes/ketones under mild acidic conditions (e.g., FeCl₃ catalysis) to form the pyrroloquinoxaline core .
  • Method II : Using SnO₂@MWCNTs as a recyclable nano-catalyst for selective synthesis under solvent-free conditions, achieving yields >85% .
  • Method III : Cyclization of 1-H pyrrole-2-carbaldehyde derivatives with chlorophenoxy-substituted amines via microwave-assisted heating (120°C, 30 min) .
    Critical Factors : Catalyst choice (e.g., FeCl₃ vs. SnO₂@MWCNTs), solvent polarity, and temperature significantly affect regioselectivity and yield. For example, SnO₂@MWCNTs reduces side reactions compared to traditional acid catalysts .

Table 1 : Comparison of Synthetic Methods

CatalystSolventTemperature (°C)Yield (%)Reference
FeCl₃Toluene8072
SnO₂@MWCNTsSolvent-free10088
Pd₂(dba)₃/BINAPToluene10063

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–9.2 ppm) and the chlorophenoxy group (δ 6.5–7.1 ppm). For example, the H-2 and H-3 protons in the pyrrole ring resonate at δ 6.59–6.92 ppm .
  • X-ray Crystallography : Resolves bond angles and substituent orientation. The chlorophenoxy group adopts a planar configuration with the quinoxaline core (dihedral angle <5°) .
  • DFT Calculations : Predict electronic effects of substituents. The chlorine atom increases electron-withdrawing properties, polarizing the quinoxaline ring (charge density: Cl = -0.32 e) .

Advanced Research Questions

Q. How can contradictory catalytic efficiency data between FeCl₃ and SnO₂@MWCNTs be resolved in synthesis optimization?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst Surface Area : SnO₂@MWCNTs provides a high surface area (≥200 m²/g), enhancing reactant adsorption and reducing activation energy .
  • Acidity vs. Recyclability : FeCl₃ offers Brønsted acidity but deactivates after 3 cycles, whereas SnO₂@MWCNTs retains >90% efficiency after 5 cycles .
    Resolution Strategy : Use a Design of Experiments (DoE) approach to optimize parameters (e.g., response surface methodology). For instance, a central composite design can model interactions between catalyst loading (10–20 mol%), temperature (70–110°C), and reaction time (2–6 h) .

Q. What strategies improve the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • Substituent Engineering : Adding electron-withdrawing groups (e.g., -CF₃) at the 7-position enhances antifungal activity (MIC₉₀ = 2 µg/mL against Candida albicans) .
  • Piperazine Modifications : Introducing 4-(2-methoxyphenyl)piperazine improves solubility (logP reduced from 3.8 to 2.5) and CNS penetration .
    Experimental Validation : Use in vitro assays (e.g., microdilution for antimicrobial testing) combined with molecular docking to predict binding to target enzymes (e.g., CYP51) .

Q. How do computational methods address discrepancies in electronic properties predicted by DFT vs. experimental data?

  • Methodological Answer :
  • Basis Set Selection : Employ hybrid functionals (e.g., B3LYP/6-311++G**) to improve accuracy in predicting HOMO-LUMO gaps. For example, DFT underestimates the gap by 0.3 eV compared to UV-Vis data .
  • Solvent Correction : Include PCM (Polarizable Continuum Model) to account for solvation effects. Chlorophenoxy derivatives show a 10 nm redshift in λₘₐₓ when modeled in DMSO .
  • Validation : Cross-check with cyclic voltammetry to measure redox potentials (e.g., E₁/2 = -1.2 V vs. Ag/AgCl) .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for SnO₂@MWCNTs-catalyzed reactions?

  • Methodological Answer : Variations arise from:
  • Catalyst Synthesis : SnO₂ particle size (5–20 nm) impacts dispersion on MWCNTs. Smaller particles (<10 nm) yield 88%, while larger particles yield ≤70% .
  • Substrate Purity : Trace moisture in 1-(2-aminophenyl)pyrroles reduces yields by 15–20%. Pre-drying substrates (100°C, 2 h) mitigates this .
    Recommendation : Report catalyst characterization (TEM/XRD) and substrate purity in experimental protocols to ensure reproducibility .

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